molecular formula C14H19N3O2S B10949117 N,2,5-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide

N,2,5-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide

Cat. No.: B10949117
M. Wt: 293.39 g/mol
InChI Key: UOSZJDNVBPAGFK-UHFFFAOYSA-N
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Description

N,2,5-Trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-benzenesulfonamide: is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a pyrazole ring, which is further substituted with methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2,5-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 1-methyl-1H-pyrazol-5-amine, which is then reacted with various reagents to introduce the benzenesulfonamide group. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N,2,5-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, N,2,5-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-benzenesulfonamide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding biochemical pathways .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and antimicrobial agent .

Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of N,2,5-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. This interaction disrupts normal biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N,2,5-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-benzenesulfonamide is unique due to its specific substitution pattern and the presence of both pyrazole and benzenesulfonamide groups. This combination of functional groups provides a distinct set of chemical and biological properties that are not commonly found in other compounds .

Properties

Molecular Formula

C14H19N3O2S

Molecular Weight

293.39 g/mol

IUPAC Name

N,2,5-trimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C14H19N3O2S/c1-11-5-6-12(2)14(9-11)20(18,19)16(3)10-13-7-8-15-17(13)4/h5-9H,10H2,1-4H3

InChI Key

UOSZJDNVBPAGFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)CC2=CC=NN2C

Origin of Product

United States

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